molecular formula C12H16ClNO4S B2927580 tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate CAS No. 1508885-92-4

tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate

Cat. No.: B2927580
CAS No.: 1508885-92-4
M. Wt: 305.77
InChI Key: YJXNTDXROIYOBH-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16ClNO4S. It is a solid powder that is typically used as a reagent in organic synthesis and has applications in various fields including chemistry and biomedicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate generally involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)-3-methylphenyl isocyanate. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors where temperature, pressure, and reaction time are carefully monitored .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of various organic compounds.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Utilized in the synthesis of biologically active molecules.
  • Acts as a precursor in the development of pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate involves its ability to act as a reactive intermediate in organic synthesis. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, facilitating the formation of new chemical entities. This reactivity is harnessed in the synthesis of complex molecules, where the compound acts as a building block .

Comparison with Similar Compounds

  • tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
  • tert-Butyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate

Uniqueness: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate is unique due to the presence of the methyl group at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-chlorosulfonyl-3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXNTDXROIYOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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